molecular formula C11H15N3O2S B1290143 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 1065075-68-4

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1290143
CAS RN: 1065075-68-4
M. Wt: 253.32 g/mol
InChI Key: GZXJDOFLCMEPGA-UHFFFAOYSA-N
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Description

The compound 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a methylthio group, which is a sulfur-containing substituent that can influence the chemical behavior of the molecule. The cyclopentylamino group adds another layer of complexity, potentially affecting the molecule's interaction with biological systems.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 5-methyl-4-oxo-2-(coumarin-3-yl)-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides involves cyclization of 2-iminocoumarin-3-carboxamides using 5-amino-3-methyl-N2-arylthiophene-2,4-dicarboxamides as binucleophilic reagents . Although the target compound is not directly synthesized in this study, the methods discussed could potentially be adapted for the synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical and biological properties. The study on the ring-closing metathesis-based synthesis of a functionalized cyclohexene skeleton provides insights into the stereochemistry and conformational aspects of cyclic compounds . These principles can be applied to understand the three-dimensional structure of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, which is likely to influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including substitutions and ring transformations. The synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids demonstrates the reactivity of the pyrimidine ring and how different functional groups can be introduced . This knowledge can be extrapolated to predict the types of chemical reactions that 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid might undergo, such as nucleophilic substitutions at the methylthio group or reactions involving the amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups and molecular structure. While the papers provided do not directly discuss the properties of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, they provide a foundation for understanding how similar compounds behave. For example, the presence of the methylthio group could affect the compound's solubility and electronic properties, while the cyclopentylamino group could impact its boiling point and stability .

Scientific Research Applications

Synthesis and Characterization

  • A variety of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids have been synthesized, showcasing the utility of substituted pyrimidines in chemical synthesis (Grant, Seemann, & Winthrop, 1956).
  • Studies have detailed the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, indicating the potential of these compounds in developing fungicides (Tumkevičius, Urbonas, & Vainilavicius, 2013).

Chemical Reactions and Properties

  • Novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been developed, illustrating the versatility of these compounds in creating various derivatives (Santilli, Kim, & Wanser, 1971).
  • Research into the synthesis of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its isomers has expanded the molecular diversity of pyrimidine derivatives (Nishimura, Okamoto, Ikunaka, & Ohyama, 2011).

Advanced Applications

  • The synthesis of methylthiotriazolo[1,5-a]pyrimidines using deep eutectic solvents has been explored, demonstrating innovative approaches in organic synthesis (Martins et al., 2016).
  • Research has led to the facile synthesis of compounds like 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes, which represent new heterocyclic systems, indicating the breadth of chemical exploration with pyrimidine derivatives (Tumkevičius, 1995).

properties

IUPAC Name

4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-17-11-12-6-8(10(15)16)9(14-11)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXJDOFLCMEPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624890
Record name 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065075-68-4
Record name 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaOH (1 M aq, 31 mL) was added to a suspension of 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (11.7 g, 41.6 mmol) in EtOH (14 mL) and the resulting mixture was heated at reflux for 1.5 h. The reaction mixture was cooled to RT and HCl (1 M aq) was added until pH 4 was reached. The white solid, which crashed out of solution, was collected by filtration, washed with water and heptane and then dried under reduced pressure to afford 10.241 g (97% yield) of 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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